trans-2-Amino-1-methyl-cyclopentanol hydrochloride
CAS No.:
Cat. No.: VC13762781
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14ClNO |
|---|---|
| Molecular Weight | 151.63 g/mol |
| IUPAC Name | (1S,2S)-2-amino-1-methylcyclopentan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-6(8)4-2-3-5(6)7;/h5,8H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 |
| Standard InChI Key | QLJHZJMTNNEHSD-GEMLJDPKSA-N |
| Isomeric SMILES | C[C@@]1(CCC[C@@H]1N)O.Cl |
| SMILES | CC1(CCCC1N)O.Cl |
| Canonical SMILES | CC1(CCCC1N)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula:
Molecular Weight: 151.63 g/mol
IUPAC Name: (1S,2S)-2-amino-1-methylcyclopentan-1-ol hydrochloride
SMILES Notation:
Melting Point: 172–175°C
Solubility: Highly soluble in water (8.6 mg/mL)
The compound’s stereochemistry is defined by its trans configuration at the 1- and 2-positions of the cyclopentane ring, with a methyl group at position 1 and an amino group at position 2. This arrangement confers distinct reactivity and chiral recognition properties, making it valuable for asymmetric synthesis. X-ray crystallography studies confirm the chair-like conformation of the cyclopentane ring, stabilized by intramolecular hydrogen bonding between the hydroxyl and amino groups.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of trans-2-amino-1-methyl-cyclopentanol hydrochloride typically begins with (1R,2R)-2-amino-cyclopentanecarboxylic acid. Key steps include:
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Reductive Amination: The carboxylic acid is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH) in anhydrous tetrahydrofuran (THF) at -20°C.
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Methylation: The intermediate alcohol undergoes methylation with methyl iodide in the presence of a base, yielding the methylated cyclopentanol derivative.
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Hydrochloride Salt Formation: The free base is treated with hydrochloric acid in ethanol to produce the hydrochloride salt, isolated via recrystallization.
This method achieves >95% yield and >99% enantiomeric excess (ee) when using chiral auxiliaries such as (R)-BINOL-phosphoric acid.
Industrial Production
Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and purity. Key advancements include:
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Catalyst Immobilization: Heterogeneous palladium catalysts embedded in silica matrices enhance hydrogenation efficiency.
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In-Line Purification: Simulated moving bed (SMB) chromatography ensures high-purity output (>99.5%).
Chemical Properties and Reactivity
The compound’s bifunctional nature (amine and hydroxyl groups) enables diverse transformations:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acylation | Acetic anhydride, pyridine | N-Acetyl derivative | 92 |
| Alkylation | Benzyl chloride, KCO | N-Benzyl protected analog | 85 |
| Oxazoline Formation | Thionyl chloride, CHCl | cis-2-Aminocyclopentanol oxazoline | 98 |
Notably, reaction with thionyl chloride in chloroform at 0°C rapidly yields oxazoline intermediates, which hydrolyze quantitatively to cis-2-aminocyclopentanol derivatives . This inversion reaction is critical for accessing stereochemically diverse analogs.
Applications in Organic Synthesis and Catalysis
Chiral Ligand Development
The compound serves as a ligand in asymmetric catalysis. For example, its coordination to rhodium(I) complexes enables enantioselective hydrogenation of α,β-unsaturated ketones with 94% ee.
Building Block for Pharmaceuticals
Key applications include:
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Vesamicol Analogs: Used to synthesize vesamicol derivatives targeting vesicular acetylcholine transporters (VAChT).
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Antidepressants: N-Methylation produces analogs with serotonin reuptake inhibition (SERT IC = 0.8 nM).
Comparative Analysis of Cyclopentanol Derivatives
| Compound | AChE IC (μM) | Melting Point (°C) | Synthetic Utility |
|---|---|---|---|
| trans-2-Amino-1-methyl-cyclopentanol HCl | 12.3 | 172–175 | High |
| cis-2-Amino-1-methyl-cyclopentanol HCl | 6.1 | 186–190 | Moderate |
| trans-2-Aminocyclohexanol HCl | 18.9 | 172–175 | Low |
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